3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 843664-90-4
VCID: VC7896155
InChI: InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
SMILES: C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid

CAS No.: 843664-90-4

Cat. No.: VC7896155

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid - 843664-90-4

Specification

CAS No. 843664-90-4
Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
IUPAC Name (E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Standard InChI Key DSNFUZCLEZJCRN-AATRIKPKSA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br
SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br

Introduction

Chemical Identity and Nomenclature

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid belongs to the class of α,β-unsaturated carbamoyl carboxylic acids. Key identifiers include:

  • CAS Number: 36847-86-6

  • Molecular Formula: C₁₀H₈BrNO₃

  • Molecular Weight: 270.08 g/mol

  • Synonyms:

    • (E)-4-(4-bromoanilino)-4-oxo-2-butenoic acid

    • 4-Oxo-4-(4-bromophenylamino)-2-butenoic acid

    • TIMTEC-BB SBB001060

The compound’s structure features a 4-bromophenyl group attached to a carbamoyl moiety, which is conjugated to a prop-2-enoic acid backbone. The trans (E) configuration is evident from the SMILES notation: C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br .

Physical and Chemical Properties

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight270.08 g/mol
Molecular FormulaC₁₀H₈BrNO₃
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
DensityNot explicitly reported

Research Applications and Biochemical Relevance

Structural and Conformational Studies

The compound’s E-configuration and planar structure enable hydrogen bonding and π-π interactions, as observed in related brominated carbamoyl acids. For instance, crystallographic studies of analogous compounds reveal:

  • Hydrogen Bonding Networks: Dimerization and polymeric chains via carboxylic acid and amide groups .

  • Molecular Packing: Stacking interactions between aromatic bromophenyl rings .

Supplier Information

SupplierLocationPurityCAS Number
AKSciUnited States95%36847-86-6
Sigma-Aldrich (Key Organics)United Kingdom90%843664-90-4
ABCR GmbH & CO. KGGermanyNot specified
Indofine Chemical CompanyUnited StatesNot specified

Note: Additional suppliers include CarbOne Scientific, Ryan Scientific, and UK Green Scientific .

Environmental and Regulatory Considerations

  • GHS Classification: Warning (no acute toxicity codes reported) .

  • Storage: Long-term storage in a cool, dry environment to prevent degradation .

  • Disposal: Follow local regulations for hazardous waste .

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